Monoolein

Overview

Description

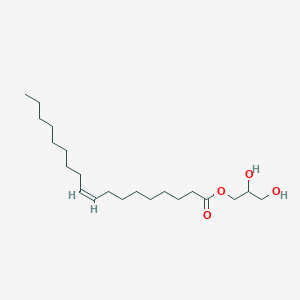

Glyceryl 1-oleate, also known as glyceryl monooleate, is an organic compound belonging to the class of 1-monoacylglycerols. It is an ester formed from glycerol and oleic acid. This compound is widely used in various industries due to its emulsifying, surfactant, and lubricating properties .

Mechanism of Action

Target of Action

Monoolein, also known as 1-Oleoyl-rac-glycerol, is an amphiphilic molecule made up of a glycerol backbone and a hydrocarbon chain . It has been found to play a significant role in the activation of certain receptors. For instance, in the context of 5-HT2A receptors, this compound embeds into the receptor’s “side pocket” and plays a crucial role in receptor activation .

Mode of Action

This compound’s interaction with its targets involves its integration into the structure of the target, such as the “side pocket” of the 5-HT2A receptor . This integration influences the receptor’s activation and signaling pathways. The exact mode of action of this compound is still under investigation.

Biochemical Pathways

This compound is involved in various biochemical pathways. It is a major end product of the intestinal digestion of dietary fats by pancreatic lipase in animals . It is also produced in bacteria, fungi, plants, and animals from diacylglycerols by the action of diacylglycerol lipases . The precise biochemical pathways affected by this compound are still being explored.

Pharmacokinetics

It is known that this compound can form cubic nanoparticles with mean particle sizes between 250 and 350 nm . These nanoparticles can slowly release the encapsulated drug and have a good adhesion property to stomach tissues , which could potentially enhance the bioavailability of the drug.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the specific context. For instance, in the context of drug delivery, this compound can enhance the efficiency of the drug by slowly releasing it and adhering well to stomach tissues . In the context of receptor activation, this compound can influence the receptor’s signaling pathways .

Biochemical Analysis

Biochemical Properties

Monoolein can interact with a variety of biological molecules, including lipids, detergents, salts, sugars, proteins, and DNA . These interactions can influence the phase behavior of this compound self-assemblies . For instance, in the presence of water, this compound can self-assemble into different nanostructures, including two bicontinuous cubic phases characterized by a different space group .

Cellular Effects

This compound-based cubosome formulations have been shown to induce modifications in the lipid profile of cells, leading to lipid droplet accumulation . They also cause mitochondrial hyperpolarization and mitochondrial reactive oxygen species (ROS) generation . These effects suggest that this compound-based cubosome formulations can influence various cellular processes and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its self-assembly into various nanostructures in the presence of water . This behavior can be modulated by the presence of other biological molecules and physicochemical triggers . Furthermore, this compound can be directly hydrolyzed within cells, suggesting the presence of a catabolic process in addition to the well-established anabolic processes .

Temporal Effects in Laboratory Settings

This compound-based formulations have been shown to exhibit stability over time. For instance, this compound aqueous dispersions (MADs) encapsulating certain compounds have been found to maintain a stable size for at least 90 days from production .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on similar lipid-based formulations can provide some insights. For instance, a study on piperine-loaded this compound-based formulations showed that the effects of the formulation varied with different dosages .

Metabolic Pathways

This compound can be involved in various metabolic pathways. For instance, it has been found to play a role in the metabolism of human intestinal Caco-2 cells . The metabolism of this compound in these cells involves both anabolic and catabolic processes .

Transport and Distribution

This compound can be transported and distributed within cells and tissues through its incorporation into cubosome formulations . These formulations can be taken up by cells, leading to the accumulation of this compound in the lipid matrix .

Subcellular Localization

The subcellular localization of this compound is likely to depend on its incorporation into specific structures such as cubosomes. While specific studies on the subcellular localization of this compound are limited, research on similar lipid-based formulations suggests that they can be localized to various subcellular compartments depending on their composition and the specific cell type .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl 1-oleate can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves heating glycerol and oleic acid in the presence of an acid catalyst, such as sulfuric acid, to promote ester formation. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, glyceryl 1-oleate is produced using a similar esterification process but on a larger scale. The process involves continuous mixing of glycerol and oleic acid with an acid catalyst in a reactor. The mixture is heated, and water is continuously removed to ensure complete conversion to glyceryl 1-oleate. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Glyceryl 1-oleate undergoes various chemical reactions, including:

Hydrogenation: The double bond in the oleic acid part of glyceryl 1-oleate can be hydrogenated to form glyceryl stearate.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxygen or other oxidizing agents.

Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

Major Products Formed

Hydrolysis: Glycerol and oleic acid.

Oxidation: Peroxides and other oxidation products.

Hydrogenation: Glyceryl stearate.

Scientific Research Applications

Glyceryl 1-oleate has a wide range of applications in scientific research:

Chemistry: Used as an emulsifier and surfactant in various chemical formulations.

Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of drugs.

Industry: Used in cosmetics and personal care products as an emollient and skin-conditioning agent.

Comparison with Similar Compounds

Similar Compounds

Glyceryl stearate: An ester of glycerol and stearic acid, used as an emulsifier and stabilizer in cosmetics.

Glyceryl dioleate: An ester of glycerol with two oleic acid molecules, used as a surfactant and emulsifier.

Glyceryl caprylate: An ester of glycerol and caprylic acid, used as an antimicrobial agent in personal care products.

Uniqueness

Glyceryl 1-oleate is unique due to its specific fatty acid composition, which imparts distinct properties such as enhanced skin compatibility and excellent emulsifying capabilities. Its ability to form stable emulsions and improve the bioavailability of active ingredients makes it a valuable compound in various applications .

Properties

IUPAC Name |

2,3-dihydroxypropyl octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNAYUHWVFMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859195 | |

| Record name | 2,3-Dihydroxypropyl-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol monooleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238-240 °C AT 3 MM HG | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320 | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol) | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320 | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320 | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9420 @ 20 °C/4 °C, 0.925-0.935 | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320 | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320 | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID | |

CAS No. |

25496-72-4, 251983-54-7 | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/ | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320 | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

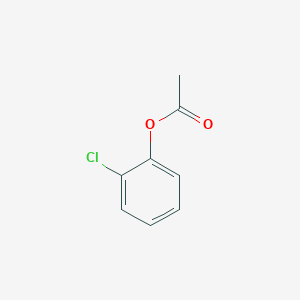

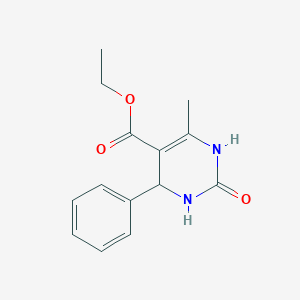

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B16331.png)